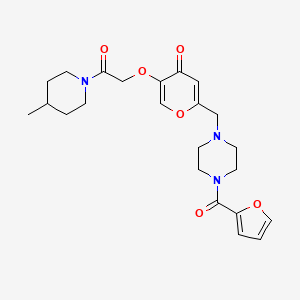

2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c1-17-4-6-25(7-5-17)22(28)16-32-21-15-31-18(13-19(21)27)14-24-8-10-26(11-9-24)23(29)20-3-2-12-30-20/h2-3,12-13,15,17H,4-11,14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDHZLOQJUMLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including:

- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.

- Piperazine moiety : Known for its role in pharmacological activity.

- Pyranone structure : Imparts stability and potential bioactivity.

The molecular weight of the compound is approximately 394.4 g/mol , and its structural formula allows for various interactions with biological systems, particularly enzymes and receptors involved in disease processes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes linked to inflammatory pathways. For instance, it has been suggested that the compound could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, some pyranones have been documented to induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the furan and piperazine groups may enhance this activity by improving binding affinity to target proteins involved in cell growth regulation .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that a structurally similar compound inhibited an enzyme involved in inflammatory responses with an IC50 value of approximately 1.55 μM. This suggests that our target compound may exhibit comparable inhibitory effects due to its structural characteristics .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of related compounds in various cell lines. The results indicated low cytotoxicity at concentrations above 100 μM, which is promising for therapeutic applications .

Data Summary Table

Comparison with Similar Compounds

2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one

- Key Difference : Replacement of the 4-methylpiperidin-1-yl-2-oxoethoxy group with a 4-nitrobenzyloxy substituent.

- Reduced steric hindrance compared to the 4-methylpiperidin group, possibly improving membrane permeability.

5-(2-(Indolin-1-yl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one

- Key Differences :

- Indolin-1-yl replaces 4-methylpiperidin-1-yl, introducing aromaticity and planar geometry.

- Phenylpiperazine substitutes furan-2-carbonyl-piperazine, increasing hydrophobicity.

- Impact: The indole moiety may enhance interactions with serotonin or dopamine receptors due to structural similarity to endogenous ligands . Higher lipophilicity could improve blood-brain barrier penetration but reduce aqueous solubility.

Bioactivity Comparison

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from related molecules:

Notable Trends:

- Electron-deficient groups (e.g., nitro) correlate with antimicrobial effects but may increase toxicity.

- Bulky lipophilic substituents (e.g., 4-methylpiperidin) enhance target selectivity but reduce solubility.

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | 4-Nitrobenzyloxy Analog | Indolin-1-yl Analog |

|---|---|---|---|

| Molecular Weight | ~495 g/mol (estimated) | ~480 g/mol | 445.5 g/mol |

| LogP | ~2.8 (predicted) | ~2.5 | ~3.1 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 8 | 9 | 6 |

Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.